molecular formula C5H9NO2 B176364 4-Methylmorpholin-2-one CAS No. 18424-96-9

4-Methylmorpholin-2-one

Cat. No.: B176364
CAS No.: 18424-96-9
M. Wt: 115.13 g/mol
InChI Key: NMAIBUJJZUMSPH-UHFFFAOYSA-N
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Description

4-Methylmorpholin-2-one, also known as 4-Methyl-2-morpholinone, is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a morpholine ring with a methyl group attached to one of the carbon atoms . The InChI code for this compound is 1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 220.7±33.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 28.5±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 105.1±3.0 cm3 .

Scientific Research Applications

Fluorination Studies

  • Fluorination with Cobalt(III) Fluoride : Rendell and Wright (1978) investigated the fluorination of 4-Methylmorpholine using cobalt(III) fluoride, resulting in the production of highly fluorinated morpholines. They proposed a cation-radical mechanism for this reaction (Rendell & Wright, 1978).

Biological Applications

  • Pollen Sporoplasts Research : Loewus et al. (1985) used 4-Methylmorpholine N-oxide monohydrate (MMNO.H2O) as a solvent for polysaccharides in their study on pollen sporoplasts. This method offers a procedure for the preparation of pollen sporoplasts and their outer membranes (Loewus et al., 1985).

Energy and Environmental Applications

  • Biodiesel Production : Lin et al. (2013) explored the use of an ionic liquid derivative of 4-MMP in biodiesel production. They found that using 4-allyl-4-methylmorpholin-4-ium bromine with microwave heating significantly improved methyl ester yields, demonstrating an energy-efficient and cost-effective process (Lin et al., 2013).

Chemical Engineering and Thermodynamics

  • Thermodynamic Inhibition Study : Park et al. (2015) investigated the thermodynamic properties of 4-MMP in the formation of structure H hydrates with methane. Their findings provided insights into the stability and host-guest interactions of these hydrates (Park et al., 2015).

Molecular Structure and Synthesis

  • Synthesis and Biological Evaluation : Gomathi and Kalaivani (2015) studied the crystal structure of a molecular salt involving 4-MMP, which showed anticonvulsant and hypnotic activity. This research highlights the compound's potential in pharmacological applications (Gomathi & Kalaivani, 2015).

Properties

IUPAC Name

4-methylmorpholin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-6-2-3-8-5(7)4-6/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAIBUJJZUMSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334070
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18424-96-9
Record name N-methyl-2-morpholinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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